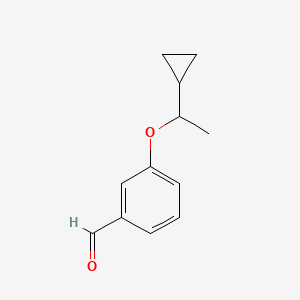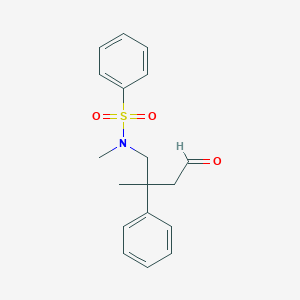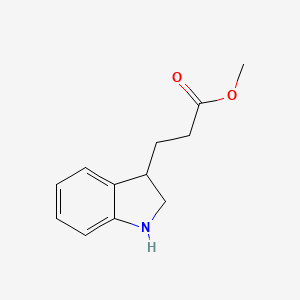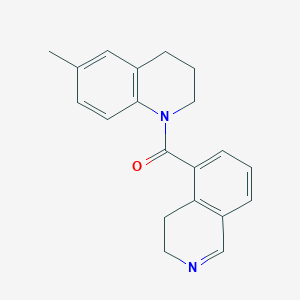
phenyl N-(4-pyridin-3-ylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl N-(4-pyridin-3-ylphenyl)carbamate is a compound that belongs to the class of organic carbamates Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications This compound is known for its unique structural features, which include a phenyl group, a pyridinyl group, and a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(4-pyridin-3-ylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This method offers a simple, versatile, and efficient route to produce substituted O-aryl carbamates . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . Additionally, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate can be employed to generate the corresponding carbamates in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of eco-friendly and green synthesis methods is also gaining popularity in industrial settings to minimize environmental impact .
化学反应分析
Types of Reactions
Phenyl N-(4-pyridin-3-ylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamate compounds .
科学研究应用
Phenyl N-(4-pyridin-3-ylphenyl)carbamate has several scientific research applications:
作用机制
The mechanism of action of phenyl N-(4-pyridin-3-ylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can modulate inter- and intramolecular interactions with target enzymes or receptors. This interaction often involves hydrogen bonding and conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . These interactions can lead to the inhibition of enzyme activities and other biological effects.
相似化合物的比较
Phenyl N-(4-pyridin-3-ylphenyl)carbamate can be compared with other similar compounds, such as:
N-aryl carbamate derivatives: These compounds share a similar structural motif and are used in various applications, including fungicidal activity.
Phenyl carbamate: This compound is used in transcarbamoylation reactions and shares similar chemical properties.
Carbamate-based prodrugs: These compounds are designed to improve stability and pharmacokinetic properties in medicinal chemistry.
属性
分子式 |
C18H14N2O2 |
|---|---|
分子量 |
290.3 g/mol |
IUPAC 名称 |
phenyl N-(4-pyridin-3-ylphenyl)carbamate |
InChI |
InChI=1S/C18H14N2O2/c21-18(22-17-6-2-1-3-7-17)20-16-10-8-14(9-11-16)15-5-4-12-19-13-15/h1-13H,(H,20,21) |
InChI 键 |
IKJUTDLIOJLHKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)


